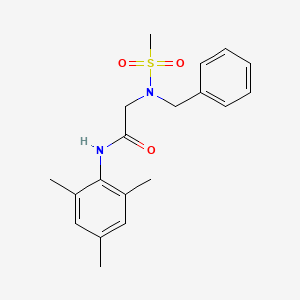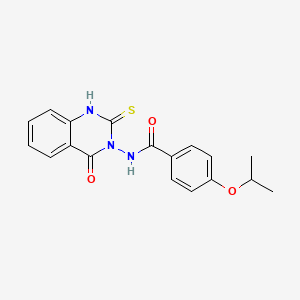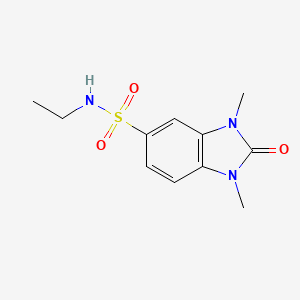![molecular formula C19H19NO3 B4628957 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline involves various strategies, including the L-proline catalyzed stereoselective synthesis and RAFT polymerization techniques. For instance, L-proline catalyzed methods provide an efficient route for creating (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates, which are precursors to compounds like 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline (Biswas et al., 2013). Similarly, RAFT polymerization of acrylamides containing proline and hydroxyproline moieties leads to well-defined amino acid-based polymers, highlighting the diversity of synthesis approaches (Mori et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline derivatives can be elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Studies on similar compounds demonstrate the utility of DFT calculations and XRD analyses to confirm structural parameters and understand the electronic properties (Rajaraman et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline encompasses various reactions, including cycloadditions and C-H activation processes. The 1,3-dipolar cycloaddition reactions, for instance, lead to the formation of functionalized spiro compounds, indicating the compound's versatility in forming complex structures (Zhu et al., 2020). Furthermore, rhodium-catalyzed C-H functionalization with acryloyl silanes demonstrates the divergent functionalization capability of indoles, highlighting the synthetic flexibility of compounds like 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline (Lu et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play crucial roles in determining the compound's applicability. For example, the crystalline structure of related compounds provides insights into molecular interactions and stability, which are essential for further applications (Penthala et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline include its reactivity towards nucleophiles, electrophiles, and its participation in cycloaddition reactions. The compound's ability to undergo diverse chemical transformations underscores its utility in synthetic organic chemistry and potential in material science (Shabir et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Diastereoselective Synthesis : The intramolecular Diels-Alder reaction of furan dienes, such as 2-(2'-furfuryl)-N-acryloyl tetrahydro-1,3-benzoxazine, has been explored for the diastereoselective synthesis of enantiopure epoxy tetrahydroisoindolines. This process, under mild conditions, leads to exo-adducts with good diastereoselectivity and excellent chemical yields, highlighting the utility of acryloyl indolines in stereoselective organic synthesis (Andrés et al., 1997).
RAFT Polymerization : Acrylamides containing proline and hydroxyproline moieties have been polymerized using the RAFT process to afford well-defined amino acid-based polymers. These studies demonstrate the controlled synthesis of water-soluble and thermoresponsive polymers, indicating the relevance of acryloyl-indoline derivatives in polymer science (Mori et al., 2008).
Antifungal Agents : New heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, including thiazoline and thiophene derivatives linked to indole moiety, have shown potent antifungal properties. This research underscores the potential of acryloyl-indoline compounds in developing new antifungal agents (Gomha & Abdel‐Aziz, 2012).
Biological Activity : The synthesis and biological evaluation of indole derivatives bearing benzimidazole/benzothiazole moiety have revealed significant antimicrobial and antioxidant activities. These findings highlight the biological relevance of structurally complex acryloyl-indoline derivatives (Naraboli & Biradar, 2017).
Functionalized Spiro[indoline-3,3′-pyrrolizines] : The 1,3-dipolar cycloaddition reaction has been utilized for the selective synthesis of functionalized spiro[indoline-3,3′-pyrrolizines], showcasing the application of acryloyl-indoline derivatives in the synthesis of complex molecular architectures (Zhu et al., 2020).
Eigenschaften
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-22-17-9-7-14(13-18(17)23-2)8-10-19(21)20-12-11-15-5-3-4-6-16(15)20/h3-10,13H,11-12H2,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGIDFJJONJNZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methanone](/img/structure/B4628889.png)
![3-(2-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628890.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4628902.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B4628908.png)

![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)

![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)
![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)